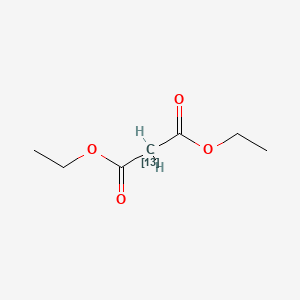
Diethyl malonate-2-13C
Übersicht
Beschreibung
Diethyl malonate-2-13C is a labelled compound of Diethyl Malonate . It is a two-carbon compound with a 13C isotope. The acylation of diethyl malonate using magnesium chloride and triethylamine is reported .
Synthesis Analysis
A green synthesis route of diethyl malonate by palladium catalyzed carbonylation of ethyl chloroacetate in the presence of phase transfer agent is carried out under mild conditions in good yield . A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .Molecular Structure Analysis
The molecular formula of Diethyl malonate-2-13C is C6 [13C]H12O4 . The InChI key is IYXGSMUGOJNHAZ-HOSYLAQJSA-N . The canonical SMILES string is CCOC(=O)[13CH2]C(=O)OCC .Chemical Reactions Analysis
Enolates can be alkylated in the alpha position through an S N2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group and a new C-C bond is formed .Physical And Chemical Properties Analysis
Diethyl malonate-2-13C is a colorless oil . It is soluble in Chloroform and slightly soluble in Ethyl Acetate . The boiling point is 199°C (lit.) and the melting point is -51–50°C (lit.) . The density is 1.054 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthetic Organic Chemistry
Diethyl malonate-2-13C plays a crucial role as a synthetic intermediate in organic chemistry. It’s used for the synthesis of a wide range of complex molecules. The carbon-13 label allows for the tracing of the compound’s incorporation into the synthesized products, which is particularly useful in mechanistic studies .
Pharmaceutical Research
In pharmaceutical research, Diethyl malonate-2-13C is employed to synthesize labeled analogs of drug candidates. These labeled compounds are then used in absorption, distribution, metabolism, and excretion (ADME) studies to understand the drug’s behavior in biological systems .
Proteomics
This compound is utilized in proteomics to label proteins or peptides. The carbon-13 isotope serves as a marker that can be detected in mass spectrometry, helping to elucidate protein structures and interactions .
NMR Spectroscopy
Diethyl malonate-2-13C is used in nuclear magnetic resonance (NMR) spectroscopy as an NMR standard or to label compounds of interest. The carbon-13 isotope provides a distinctive NMR signal, aiding in the analysis of molecular structures .
Environmental Tracing
The carbon-13 label makes Diethyl malonate-2-13C a valuable tool for environmental tracing studies. It can be used to track the environmental fate of chemicals, pollutants, or natural organic compounds .
Material Science
In material science, Diethyl malonate-2-13C is used to synthesize polymers or other materials where the incorporation of the labeled compound can be monitored, providing insights into polymerization processes and material properties .
Wirkmechanismus
Target of Action
Diethyl malonate-2-13C, also known as 1,3-Diethyl ester propanedioic-2-13C acid , is a chemical compound used in various biochemical researchIt’s known that malonate and its derivatives are often used in organic synthesis, including the synthesis of pharmaceuticals .
Mode of Action
It’s known that malonate esters like diethyl malonate-2-13c can be transformed into their enolate forms using a base . This enolate can then undergo nucleophilic substitution reactions with alkyl halides, forming new carbon-carbon bonds .
Biochemical Pathways
Malonate esters are known to be involved in the malonic ester synthesis, a method for preparing carboxylic acids . This process involves the alkylation of the enolate formed from the malonate ester, followed by hydrolysis and decarboxylation .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The compound’s ability to form enolates that can undergo nucleophilic substitution reactions makes it a valuable tool in organic synthesis .
Action Environment
The action of Diethyl malonate-2-13C can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of a base, which is necessary for the formation of the enolate . Additionally, the compound’s stability and efficacy could be influenced by temperature, as it has a boiling point of 199°C and a melting point of -51–50°C .
Safety and Hazards
Eigenschaften
IUPAC Name |
diethyl (213C)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2]C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480027 | |
| Record name | Diethyl malonate-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl malonate-2-13C | |
CAS RN |
67035-94-3 | |
| Record name | Diethyl malonate-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details

















Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





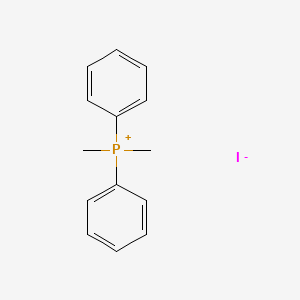
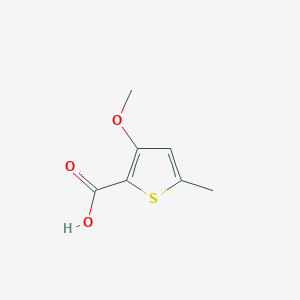

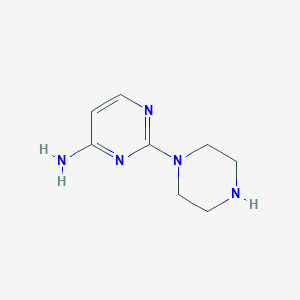
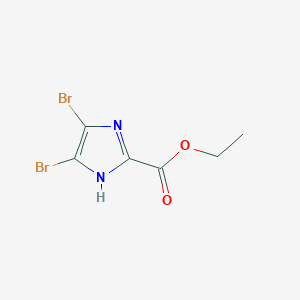
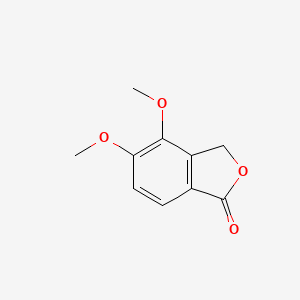
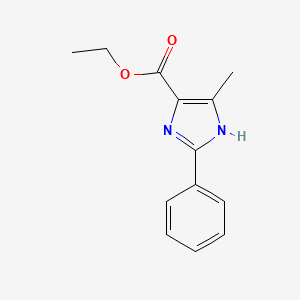
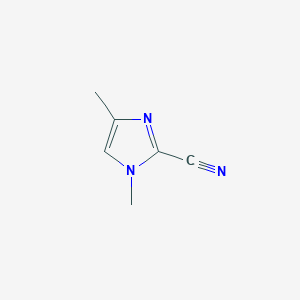

![2-Chlorodibenzo[b,f]oxepin-10(11h)-one](/img/structure/B1611062.png)